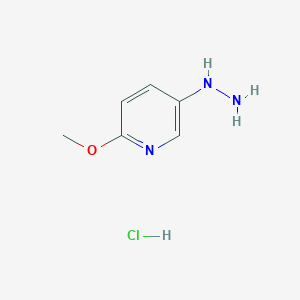











|
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[N:10][CH:11]=1.O.O.[Sn](Cl)[Cl:17]>O.Cl>[ClH:17].[NH:5]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[N:10][CH:11]=1)[NH2:1] |f:0.1,3.4.5,8.9|
|


|
Name
|
|
|
Quantity
|
3.795 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
6.21 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=NC1)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
39.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Under cooling with ice
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was partitioned between sodium hydroxide (75 g) in water (300 mL) and diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with diethyl ether twice
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate anhydrate
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
|
Type
|
ADDITION
|
|
Details
|
1M HCl in ethanol (50 mL) was added to the filtrate
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
CUSTOM
|
|
Details
|
The solid that precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N(N)C=1C=CC(=NC1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.02 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |